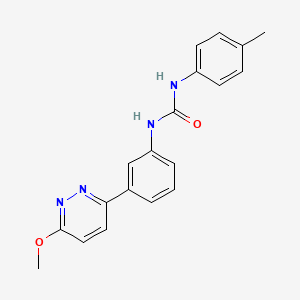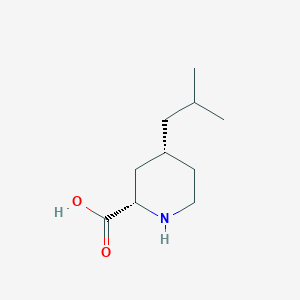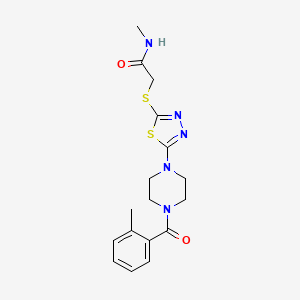
1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-(p-tolyl)urea, also known as MPPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPTU is a urea derivative that has been synthesized through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Urea derivatives have been evaluated for their efficiency as corrosion inhibitors, particularly for mild steel in acidic solutions. Studies have shown that these compounds can significantly reduce corrosion, suggesting their potential application in protecting metals against acidic corrosion through the formation of a protective layer on the metal surface (Mistry, Patel, J. Patel, & Jauhari, 2011).
Catalytic Activity
Research has demonstrated the catalytic activity of urea derivatives in the Pd(II)-catalyzed aromatic C-H ethoxycarbonylation involving C-C bond cleavage. This signifies the role of such compounds in facilitating chemical transformations, which is crucial for synthetic organic chemistry (Peng, Zhu, Ramirez, Zhao, & Shi, 2011).
Synthesis of Active Metabolites
Urea derivatives have been used in the stereoselective synthesis of active metabolites of potent kinase inhibitors, indicating their importance in the development of pharmaceuticals and therapeutic agents (Chen et al., 2010).
Soil Transformation
The transformation of urea derivatives in soil and their impact on soil chemistry and microbiology has been studied, providing insights into the environmental fate and behavior of these compounds (Menniti, Cambon, & Bastide, 2003).
Polymerization Initiators
Urea derivatives have been explored as initiators for the ring-opening polymerization of epoxides, suggesting their application in polymer science for the development of new materials (Makiuchi, Sudo, & Endo, 2015).
Anion Recognition Properties
The synthesis and characterization of urea and thiourea derivatives with anion recognition properties highlight their potential in sensor technology and molecular recognition studies (Singh et al., 2016).
Propiedades
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-6-8-15(9-7-13)20-19(24)21-16-5-3-4-14(12-16)17-10-11-18(25-2)23-22-17/h3-12H,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUAZTFIZTVAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-(p-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2656940.png)
![N1-ethyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2656942.png)


![Ethyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2656946.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2656949.png)
